Diaceton-alpha-D-mannofuranose

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 89873. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

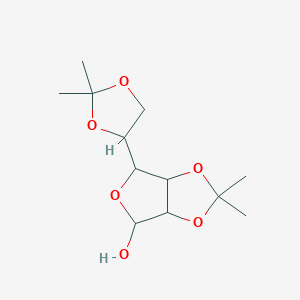

Structure

3D Structure

Properties

IUPAC Name |

6-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O6/c1-11(2)14-5-6(16-11)7-8-9(10(13)15-7)18-12(3,4)17-8/h6-10,13H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWWCLCNPTZHVLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)C2C3C(C(O2)O)OC(O3)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14131-84-1, 7757-38-2 | |

| Record name | NSC89873 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89873 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC25268 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25268 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

Diaceton-alpha-D-mannofuranose synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 2,3:5,6-Di-O-isopropylidene-α-D-mannofuranose

This guide serves as a comprehensive technical resource for researchers, chemists, and professionals in drug development on the synthesis and characterization of 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose, commonly known as diacetone mannose. This protected carbohydrate is a cornerstone intermediate in modern medicinal chemistry and glycobiology, valued for its role as a versatile building block in the synthesis of complex, biologically active molecules.[1][2] Its structure, with a single free hydroxyl group at the anomeric position, provides a strategic starting point for targeted chemical modifications.

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, provides self-validating procedural checkpoints, and is grounded in authoritative references to ensure scientific integrity and reproducibility.

The Strategic Importance in Chemical Synthesis

Diaceton-alpha-D-mannofuranose is a derivative of D-mannose where two pairs of hydroxyl groups (at C2-C3 and C5-C6) are protected by isopropylidene ketals. This protection strategy achieves two critical goals:

-

Enhanced Solubility: It renders the polar carbohydrate soluble in common organic solvents, facilitating a broader range of chemical reactions.[3]

-

Selective Reactivity: It masks four of the five hydroxyl groups, leaving only the anomeric C1-hydroxyl available for selective derivatization. This directed reactivity is fundamental to the controlled, stepwise synthesis of complex glycoconjugates, modified nucleosides, and natural products.[3][4]

Its applications are extensive, serving as a key precursor in the synthesis of compounds with potential therapeutic value against a wide array of diseases, including viral infections (HIV), cancer, diabetes, and neurodegenerative conditions like Alzheimer's disease.[1][2]

Synthesis: Mechanism and Field-Proven Protocol

The synthesis of this compound is a classic example of acid-catalyzed acetalation. The process hinges on the reaction of D-mannose with an excess of acetone in the presence of an acid catalyst, which can be a protic acid like H₂SO₄ or a Lewis acid such as FeCl₃.[5][6]

Causality of the Mechanism: The reaction proceeds via the protonation of acetone's carbonyl oxygen by the acid catalyst, making the carbonyl carbon highly electrophilic. The hydroxyl groups of D-mannose then act as nucleophiles, attacking this activated carbon. The reaction preferentially forms the thermodynamically stable five-membered furanose ring structure, with the subsequent formation of two five-membered dioxolane rings protecting the hydroxyls. Notably, the acetonation of D-mannose proceeds more rapidly than that of D-glucose and specifically yields the 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose isomer.[5][7]

Experimental Workflow Diagram

Caption: Synthesis and purification workflow for this compound.

Detailed Step-by-Step Protocol

This protocol is a synthesized microscale procedure adapted from established literature, prioritizing efficiency and safety.[5][8]

-

Reaction Setup:

-

To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add D-(+)-mannose (5.0 g, 27.8 mmol).

-

Add anhydrous acetone (100 mL, 1.36 mol) to the flask.

-

With vigorous stirring, add anhydrous ferric chloride (FeCl₃, 250 mg, 1.54 mmol) as the catalyst. Expert Insight: Ferric chloride is an effective and less hazardous Lewis acid catalyst compared to strong protic acids like sulfuric acid.[5]

-

-

Reaction Execution:

-

Equip the flask with a reflux condenser protected by a drying tube (e.g., filled with CaCl₂).

-

Stir the suspension at room temperature. The reaction progress can be monitored by observing the dissolution of the sparingly soluble D-mannose as it converts to the highly soluble product.[5] The reaction is typically complete within 4-8 hours.

-

Self-Validation Checkpoint: The reaction mixture should transform from a milky suspension to a clear, slightly yellow or brown solution, indicating the consumption of the starting material.

-

-

Work-up and Isolation:

-

Once the reaction is complete, quench the catalyst by adding a few drops of pyridine or a small amount of solid sodium bicarbonate and stirring for 10 minutes.

-

Remove the acetone under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in a suitable organic solvent like dichloromethane (CH₂Cl₂) or benzene (50 mL).[5][8]

-

Transfer the solution to a separatory funnel and wash it sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 25 mL) and water (2 x 25 mL).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield a crude syrup or solid.

-

Purify the product by recrystallization. Dissolve the crude residue in a minimal amount of hot petroleum ether or a hexane/ethyl acetate mixture and allow it to cool slowly to induce crystallization.[8][9]

-

Collect the white crystals by vacuum filtration, wash with cold petroleum ether, and dry in a vacuum oven. The expected yield is typically in the range of 75-85%.

-

Comprehensive Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized product.

Physicochemical Properties

| Property | Expected Value | Source(s) |

| Appearance | White to off-white crystalline powder | [3][10][11] |

| Melting Point | 121 - 126 °C | [5][8][10] |

| Molecular Formula | C₁₂H₂₀O₆ | [10] |

| Molecular Weight | 260.29 g/mol | [11] |

| Solubility | Soluble in acetone, methanol, water | [10] |

| Specific Rotation | [α]D: +21° to +24° (c=1, acetone) | [10] |

Spectroscopic Data Analysis

¹H NMR Spectroscopy (Proton NMR): This is a primary tool for structural confirmation. The spectrum provides a unique fingerprint of the molecule's hydrogen atoms.

-

Causality of Signals: The chemical shift (δ) of each proton is determined by its local electronic environment. The anomeric proton (H-1) is adjacent to two oxygen atoms, making it highly deshielded and shifting it downfield. The four methyl groups are chemically non-equivalent due to the rigid, fused-ring structure, resulting in four distinct singlet signals.

-

Expected ¹H NMR Data (CDCl₃, 200-500 MHz):

-

δ 5.36 ppm (1H, s): Anomeric proton (H-1).

-

δ 4.79 ppm (1H, dd, J = 3.6, 5.9 Hz): H-3.

-

δ 4.59 ppm (1H, d, J = 5.9 Hz): H-2.

-

δ 4.39 ppm (1H, ddd): H-5.

-

δ 4.05-4.16 ppm (3H, m): H-4, H-6a, H-6b.

-

δ ~3.40 ppm (1H, br s): Hydroxyl proton (OH at C-1). This peak may be broad and its position can vary; it will exchange with D₂O.

-

δ 1.45, 1.44, 1.36, 1.31 ppm (each 3H, s): Four distinct methyl groups of the two isopropylidene protectors. (Note: Exact chemical shifts and coupling constants are based on reported data and may vary slightly depending on the solvent and spectrometer frequency).[5]

-

¹³C NMR Spectroscopy (Carbon NMR): This technique confirms the carbon skeleton of the molecule.

-

Expected ¹³C NMR Signals (indicative):

-

δ ~112, 109 ppm: Quaternary carbons of the isopropylidene groups (O-C-O).

-

δ ~104 ppm: Anomeric carbon (C-1).

-

δ ~85-70 ppm: Carbons of the furanose ring (C-2, C-3, C-4, C-5).

-

δ ~67 ppm: Methylene carbon (C-6).

-

δ ~26, 25, 24 ppm: Four methyl carbons of the isopropylidene groups.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups.

-

Self-Validation Checkpoints:

-

Presence of a broad absorption band around 3500-3450 cm⁻¹: Confirms the presence of the free O-H group.[5]

-

Absence of a strong, broad O-H stretch from ~3200-3600 cm⁻¹ characteristic of the starting polyol (D-mannose).

-

Presence of strong C-H stretching absorptions around 3000-2900 cm⁻¹. [5]

-

Presence of a strong C-O stretching absorption around 1075 cm⁻¹. [5]

-

Conclusion

The synthesis and characterization of 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose represent a foundational technique in carbohydrate chemistry. The protocol detailed herein is robust, reproducible, and grounded in well-understood mechanistic principles. By employing a systematic approach to synthesis and a multi-faceted strategy for characterization—combining physical property measurements with spectroscopic analysis—researchers can confidently produce and validate this critical chemical intermediate. Its availability in a pure, well-characterized form is the first and most crucial step in the journey toward discovering and developing novel carbohydrate-based therapeutics and complex molecular architectures.

References

- Understanding the Applications of Alpha-D-Mannofuranose Diacetonide in Drug Discovery. Google Cloud.

- Microscale Synthesis of 2,3:5,6-Di-O-isopropylidene-alpha-D-mannofuranose ("Diacetone Mannose").

- Charonnat, J. A., & Steinberg, C. S. Microscale Synthesis of 2,3:5,6-Di-O-isopropylidene-α-D-mannofuranose ("Diacetone Mannose").

- Convenient Synthesis of Dipropargyl Ether Deriv

- This compound. Echemi.

- 2,3:5,6-Di-O-isopropylidene-a-D-mannofuranose. BOC Sciences.

- Synthesis of 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose. PrepChem.com.

- CAS 14131-84-1: this compound. CymitQuimica.

- Sacui, I. A., et al. (2010). 2,3;5,6-Di-O-isopropylidene-1-O-(2-phenylacetyl)-α-d-mannofuranose. Acta Crystallographica Section E: Structure Reports Online.

- This compound 14131-84-1 wiki. Guidechem.

- 1,2:5,6-Di-O-isopropylidene-D-hexofuranoses and their 3-keto deriv

- This compound Specific

Sources

- 1. nbinno.com [nbinno.com]

- 2. 2,3:5,6-Di-O-isopropylidene-a-D-mannofuranose|14131-84-1--Zhejiang Synose Tech Co., Ltd. [deyerchem.com]

- 3. CAS 14131-84-1: this compound [cymitquimica.com]

- 4. guidechem.com [guidechem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.aip.org [pubs.aip.org]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. prepchem.com [prepchem.com]

- 9. researchgate.net [researchgate.net]

- 10. echemi.com [echemi.com]

- 11. 5.imimg.com [5.imimg.com]

Introduction: The Strategic Importance of Diaceton-alpha-D-mannofuranose

An In-depth Technical Guide to the Physicochemical Properties of Diaceton-alpha-D-mannofuranose

This guide provides a comprehensive exploration of the physicochemical properties of 2,3:5,6-Di-O-isopropylidene-α-D-mannofuranose, a critical intermediate in synthetic carbohydrate chemistry. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data to offer insights into the causality behind its properties and the experimental methodologies used for their characterization.

This compound, often referred to as "diacetone mannose," is a protected derivative of D-mannose. Its significance in organic synthesis stems from the strategic placement of two isopropylidene (acetonide) groups, which mask four of the five hydroxyl groups of the parent mannose sugar.[1][2][3] This selective protection leaves a single free hydroxyl group at the anomeric (C1) position, rendering it a uniquely versatile building block. This structural feature allows for precise chemical modifications at the anomeric center, making it an indispensable starting material for the synthesis of complex glycosides, glycoconjugates, and various natural products.[1][3][4] Understanding its physicochemical properties is paramount for its effective handling, reaction optimization, and purification.

Molecular Identity and Structure

The unambiguous identification of a chemical entity is the foundation of reproducible science. This compound is characterized by a five-membered furanose ring structure, with the α-configuration at the anomeric carbon.[2][5] The two isopropylidene groups form five-membered dioxolane rings at the C2-C3 and C5-C6 positions. This rigidifies the molecule and imparts significant stability under various conditions.[1]

Table 1: Chemical Identifiers

| Identifier | Value | Source(s) |

| Chemical Name | 2,3:5,6-Di-O-isopropylidene-α-D-mannofuranose | [2][6][7] |

| Common Synonyms | This compound, Diacetone-D-mannose, D-Mannose diacetonide | [2][7][8] |

| CAS Number | 14131-84-1 | [4][6][7] |

| Molecular Formula | C₁₂H₂₀O₆ | [3][6][7] |

| Molecular Weight | 260.28 g/mol | [6][7][8] |

| InChI Key | JWWCLCNPTZHVLF-RGJLLFKYSA-N | [9] |

The solid-state structure, confirmed by X-ray crystallography, reveals a relatively rigid framework where the conformation of the mannofuranose skeleton is well-defined.[5][10] This conformational rigidity is a key factor influencing its reactivity in subsequent synthetic steps.

Core Physical Properties

The physical properties of this compound dictate its handling, purification, and reaction conditions.

Appearance: At ambient temperature, the compound is a white to off-white crystalline solid or powder.[1][3][4] The crystalline nature is indicative of a high degree of purity, which is essential for predictable reactivity in synthesis.

Melting Point: The melting point is a critical indicator of purity. For this compound, it is typically reported in the range of 120-126 °C , often with decomposition.[3][4][6][8][9] A sharp melting point within this range suggests a high-purity sample, whereas a broad melting range indicates the presence of impurities or residual solvent.

Solubility: The solubility profile is a direct consequence of its molecular structure. The two hydrophobic isopropylidene groups reduce its affinity for highly polar solvents like water, in which it is only sparingly soluble.[1] Conversely, it dissolves readily in common organic solvents.[1]

Table 2: Solubility Profile

| Solvent | Solubility | Rationale |

| Water | Sparingly soluble / Soluble | [1][4][8] The molecule's overall polarity is reduced by the acetonide groups, but the free anomeric hydroxyl allows for some hydrogen bonding with water. |

| Acetone | Soluble | [1][4][8] "Like dissolves like"; the isopropylidene groups share structural similarity with acetone. |

| Methanol | Soluble | [4][8] A polar protic solvent that can interact with the free hydroxyl group. |

| Ethanol | Soluble | [1] Similar to methanol, it effectively solvates the molecule. |

| Dichloromethane | Soluble | A common solvent for reactions and purification. |

Optical Activity: As a chiral molecule, this compound rotates plane-polarized light. This property, known as optical activity, is a definitive characteristic used for identity confirmation and quality control.[11] The specific rotation ([α]D) is a standardized measure of this activity.

Table 3: Optical Rotation Data

| Parameter | Value | Conditions | Source(s) |

| Specific Rotation | +21° to +26° | c = 1 in acetone, at 20-24°C | [8][9][12] |

The positive sign (+) indicates that the compound is dextrorotatory , meaning it rotates plane-polarized light to the right (clockwise).[11][13][14] This value is highly sensitive to purity, solvent, temperature, and the wavelength of light used (typically the sodium D-line, 589 nm).[14]

Spectroscopic Characterization

Spectroscopic analysis provides an irrefutable fingerprint of the molecular structure.

-

Nuclear Magnetic Resonance (NMR): Both ¹H and ¹³C NMR are essential for structural verification.

-

¹H NMR: Shows characteristic singlets for the four methyl groups of the two non-equivalent isopropylidene protectors. The signal for the anomeric proton (H-1) is also a key diagnostic peak.[15][16]

-

¹³C NMR: Displays distinct signals for the 12 carbons, including the methyl and quaternary carbons of the isopropylidene groups and the carbons of the mannofuranose ring.[15][17]

-

-

Infrared (FT-IR) Spectroscopy: The most prominent feature in the IR spectrum is a broad absorption band corresponding to the stretching of the anomeric hydroxyl group (O-H), typically around 3431 cm⁻¹.[15] Strong C-H and C-O stretching bands are also present.

-

Mass Spectrometry (MS): In electron ionization (EI-MS), a characteristic and often abundant fragment ion is observed at an m/z of 101.[18] This fragment corresponds to the 2,2-dimethyl-1,3-dioxolan-4-ylium ion, formed by the cleavage of the exocyclic C5-C6 acetal group, providing strong evidence for the presence of this structural motif.[18] The molecular ion peak [M]+ at m/z 260 may also be observed.[19]

Stability, Storage, and Handling

Chemical Stability: The acetonide protecting groups are the key to the molecule's utility. They are stable under neutral and basic conditions, allowing for a wide range of chemical transformations at other positions. However, they are labile under acidic conditions, which readily hydrolyze the acetals to regenerate the free hydroxyl groups.[2] This acid sensitivity is the cornerstone of their use as protecting groups. The compound is also noted to be hygroscopic.[4]

Storage and Handling:

-

Storage: To prevent degradation via hydrolysis from atmospheric moisture, the compound should be stored in a tightly sealed container under an inert atmosphere.[20] Refrigerated conditions (2-8°C or 0-8°C) are recommended for long-term stability.[3][8][20][21]

-

Handling: Standard laboratory safety practices should be employed, including the use of personal protective equipment.[20] Handling should be performed in a well-ventilated area to avoid dust inhalation.[20]

Validated Experimental Protocols

The integrity of any research relies on robust and reproducible experimental methods. The following protocols are designed as self-validating systems.

Protocol 1: Microscale Synthesis and Purification

This protocol is based on the efficient Lewis acid-catalyzed acetonation of D-(+)-mannose.[22]

Caption: Workflow for the synthesis and purification of this compound.

Methodology:

-

Reaction: To a suspension of D-(+)-mannose (100 mg) in anhydrous acetone (2.0 mL), add anhydrous ferric chloride (5 mg) as a catalyst.[22] Stir the mixture vigorously. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Causality (Catalyst Choice): Ferric chloride is an effective and relatively safe Lewis acid that catalyzes the formation of the acetal by activating the carbonyl group of acetone towards nucleophilic attack by the hydroxyl groups of mannose.[22]

-

Workup: Once the starting material is consumed, quench the reaction by adding aqueous sodium bicarbonate solution. Extract the product into an organic solvent like dichloromethane (DCM).[22][23]

-

Isolation: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.[23] Filter and evaporate the solvent under reduced pressure to obtain the crude product.[22]

-

Purification: Recrystallize the crude solid from a suitable solvent system, such as petroleum ether or an ethyl acetate/hexane mixture, to yield pure white crystals.[23][24]

-

Validation: The integrity of the protocol is confirmed by analyzing the final product. A sharp melting point (e.g., 121-122 °C) and spectroscopic data (NMR, IR) consistent with the known structure validate the success of the synthesis and purification.[22]

Protocol 2: Determination of Specific Rotation

This protocol outlines the standardized measurement of optical activity.

Caption: Standard workflow for determining specific rotation using a polarimeter.

Methodology:

-

Solution Preparation: Accurately weigh a sample of the purified compound (e.g., 100 mg) and dissolve it in a precise volume of a suitable solvent (e.g., 10.0 mL of acetone) in a volumetric flask. This gives a concentration (c) in g/mL.

-

Instrument Calibration: Turn on the polarimeter's light source (Sodium D-line) and allow it to stabilize. Fill the sample cell (of a known path length, l, in decimeters) with the pure solvent (the "blank") and zero the instrument.

-

Measurement: Rinse and fill the sample cell with the prepared solution, ensuring no air bubbles are present. Place the cell in the polarimeter and record the observed rotation (α) in degrees.

-

Calculation: Apply the standard formula for specific rotation: [α]Tλ = α / (c × l) .[14]

-

α = observed rotation

-

c = concentration in g/mL

-

l = path length in decimeters (dm)

-

-

Trustworthiness: The reliability of the measurement depends on the precision of the sample preparation, the accuracy of the instrument, and strict control over temperature, as optical rotation is temperature-dependent.[14] Comparing the result to the established literature value provides a final validation of the compound's identity and enantiomeric purity.

Conclusion

This compound is more than just a protected sugar; it is a cornerstone of modern glycochemistry. Its well-defined physicochemical properties—crystalline nature, predictable solubility, and distinct optical and spectroscopic signatures—make it a reliable and versatile synthetic intermediate. The strategic stability of its acetonide protectors, coupled with their controlled removal under acidic conditions, provides chemists with the fine control necessary to construct molecules of significant biological and therapeutic importance. A thorough understanding of the properties detailed in this guide is essential for any scientist aiming to leverage this powerful tool in their research and development endeavors.

References

-

2,3:5,6-di-O-isopropylidene-a-D-mannofuranose. Stenutz. [Link]

-

2,3;5,6-Di-O-isopropylidene-1-O-(2-phenylacetyl)-α-d-mannofuranose. Acta Crystallographica Section E. [Link]

-

Microscale Synthesis of 2,3:5,6-Di-O-isopropylidene-alpha-D-mannofuranose ("Diacetone Mannose"). Journal of Chemical Education. [Link]

-

2,3;5,6-Di-O-isopropylidene-1-O-(2-phenylacetyl)-α-d-mannofuranose. National Center for Biotechnology Information. [Link]

-

2,3:5,6-Di-O-isopropylidene-alpha-D-mannofuranose. PubChem. [Link]

-

Synthesis, Characterization and Physicochemical Analysis of some Mannofuranoside Derivatives with Potent Antimicrobial Activity. Oriental Journal of Chemistry. [Link]

-

Spectroscopic investigation of hydrogen bonding interaction in di-O-isopropylidene derivatives of monosaccharides. ResearchGate. [Link]

-

2,3:5,6-Di-O-isopropylidene-.alpha.,D-mannofuranose. SpectraBase. [Link]

-

2,3:5,6-Di-O-isopropylidene-a-D-mannofuranose. PubChem. [Link]

-

2,3:5,6-Di-O-isopropylidene.beta.-D-mannose. SpectraBase. [Link]

-

SAFETY DATA SHEET for 2,3:5,6-Di-O-isopropylidene-alpha-D-mannofuranose. Fisher Scientific. [Link]

-

COMPUTATIONAL SEARCH FOR LONG BONDS IN RADICAL CATIONS OF SUGARS 1. GLUCOFURANOSE, GALACTOFURANOSE AND MANNOFURANOSE DI-O-ISOPRO. Farmacia Journal. [Link]

-

Synthesis of 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose. PrepChem.com. [Link]

-

Synthesis of a Diacetonide-Protected, Mannose-Based Oxepine: Configurational Control of Anomeric Acetate Activation. PubMed Central. [Link]

-

Orientations of hydroxyl groups. Conformational studies on 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose by nuclear magnetic resonance spectroscopy. ResearchGate. [Link]

-

Optical Rotation, Optical Activity, and Specific Rotation. Master Organic Chemistry. [Link]

-

2,3:5,6-Di-O-isopropylidene-alpha-D-mannofuranose. AMERICAN ELEMENTS. [Link]

-

The specific optical rotations of pure a- and b-D-mannopyranose are + 29.3° and -17.0, respectively. Allen. [Link]

-

5.3: Optical Activity. Chemistry LibreTexts. [Link]

-

Specific rotation. Wikipedia. [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. CAS 14131-84-1: this compound [cymitquimica.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound CAS#: 14131-84-1 [m.chemicalbook.com]

- 5. 2,3;5,6-Di-O-isopropylidene-1-O-(2-phenylacetyl)-α-d-mannofuranose - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biosynth.com [biosynth.com]

- 7. 2,3:5,6-Di-O-isopropylidene-alpha-D-mannofuranose | C12H20O6 | CID 7157188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. 双丙酮-D-甘露糖 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 2,3:5,6-Di-O-isopropylidene-D-mannofuranose | 14131-84-1 | TCI AMERICA [tcichemicals.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Specific rotation - Wikipedia [en.wikipedia.org]

- 15. Synthesis, Characterization and Physicochemical Analysis of some Mannofuranoside Derivatives with Potent Antimicrobial Activity – Oriental Journal of Chemistry [orientjchem.org]

- 16. researchgate.net [researchgate.net]

- 17. spectrabase.com [spectrabase.com]

- 18. farmaciajournal.com [farmaciajournal.com]

- 19. spectrabase.com [spectrabase.com]

- 20. fishersci.fr [fishersci.fr]

- 21. fishersci.com [fishersci.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Synthesis of a Diacetonide-Protected, Mannose-Based Oxepine: Configurational Control of Anomeric Acetate Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 24. prepchem.com [prepchem.com]

A Comprehensive Technical Guide to 2,3:5,6-Di-O-isopropylidene-α-D-mannofuranose (CAS 14131-84-1): A Keystone Chiral Building Block in Modern Synthesis

This guide provides an in-depth exploration of 2,3:5,6-Di-O-isopropylidene-α-D-mannofuranose, a pivotal carbohydrate derivative in the fields of organic synthesis, drug discovery, and materials science. We will delve into its synthesis, key chemical properties, and its versatile applications as a chiral precursor for complex molecular architectures. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique structural and reactive characteristics of this compound.

Introduction: The Strategic Importance of a Protected Mannose

2,3:5,6-Di-O-isopropylidene-α-D-mannofuranose, often referred to as diacetone mannose, is a protected form of the monosaccharide D-mannose.[1][2] Its significance in synthetic chemistry stems from the presence of two isopropylidene (acetonide) protecting groups, which mask four of the five hydroxyl groups of the parent mannose.[1][3] This selective protection leaves a single free hydroxyl group at the anomeric position (C1), rendering it a strategic starting point for a multitude of chemical transformations.[3][4] The furanose (five-membered ring) structure further influences its reactivity and conformational properties.[2]

The primary utility of this compound lies in its role as a chiral building block. The inherent stereochemistry of the mannose backbone is preserved, allowing for the synthesis of enantiomerically pure complex molecules.[4] This is of paramount importance in drug development, where the stereochemistry of a molecule is often critical to its biological activity and safety profile.[3][5] Diacetone mannose serves as a key intermediate in the synthesis of various biologically active compounds, including natural products with anticancer properties like ovalicin, and complex sugar moieties found in therapeutic glycoproteins.[4]

Physicochemical and Safety Profile

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective and safe use in the laboratory.

Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 14131-84-1 | [1][2][4][6][7][8][9][10][11][12][13][14][15] |

| Molecular Formula | C₁₂H₂₀O₆ | [6][7][8][12][13][14][15] |

| Molecular Weight | 260.28 g/mol | [6][13][15] |

| Appearance | White to off-white crystalline solid/powder | [1][2][6][7] |

| Melting Point | 125-126 °C (decomposes) | [6][7][15] |

| Solubility | Soluble in acetone, methanol, and water.[6][7] Sparingly soluble in water, more readily in organic solvents like ethanol and acetone.[1] | [1][6][7] |

| Optical Rotation | [α]20/D +23° (c=1 in acetone) | [15] |

Safety and Handling

As with any chemical reagent, proper safety precautions are essential when handling 2,3:5,6-Di-O-isopropylidene-α-D-mannofuranose. While not considered highly toxic, it may cause mild irritation upon contact with skin or mucous membranes.[1] Inhalation of dust can lead to respiratory discomfort.[1]

General Handling Guidelines:

-

Work in a well-ventilated area, preferably a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8]

-

Avoid dust formation during handling.[8]

-

Store in a cool (refrigerated), dry, and well-ventilated place under an inert atmosphere.[6][8]

Synthesis and Purification: A Practical Laboratory Protocol

The preparation of diacetone mannose is a common experiment in academic and industrial laboratories, valued for its illustrative discussion of carbohydrate chemistry, including reaction mechanisms and conformational analysis.[16][17] The synthesis involves the acid-catalyzed reaction of D-(+)-mannose with acetone.[18]

Synthetic Workflow

The overall process involves the protection of the hydroxyl groups of D-mannose using acetone in the presence of an acid catalyst.

Caption: General workflow for the synthesis of diacetone mannose.

Detailed Experimental Protocol

This protocol is adapted from established microscale synthesis procedures.[17]

Materials:

-

D-(+)-mannose

-

Acetone (anhydrous)

-

Ferric chloride (FeCl₃) or concentrated sulfuric acid (H₂SO₄)

-

10% Aqueous potassium carbonate (K₂CO₃)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend D-(+)-mannose in acetone.

-

Catalyst Addition: Carefully add a catalytic amount of ferric chloride or a few drops of concentrated sulfuric acid to the suspension.

-

Reflux: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by the dissolution of the solid D-(+)-mannose, as the product is highly soluble in acetone.[17]

-

Neutralization: Once the reaction is complete (typically when a homogenous solution is obtained), cool the mixture to room temperature. Add 10% aqueous potassium carbonate dropwise until the organic phase becomes clear and colorless.

-

Solvent Removal and Extraction: Remove the excess acetone under reduced pressure. To the remaining residue, add dichloromethane and water. Separate the organic layer. Extract the aqueous layer two more times with dichloromethane.

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford the pure 2,3:5,6-Di-O-isopropylidene-α-D-mannofuranose as a white crystalline solid.

Key Reactions and Synthetic Applications

The synthetic utility of diacetone mannose is vast, primarily revolving around the reactivity of the anomeric hydroxyl group and the selective deprotection of the isopropylidene groups.

Reactions at the Anomeric Center

The free hydroxyl group at the C1 position is a versatile handle for various transformations, including esterification and glycosylation reactions. For instance, it can be esterified with phenylacetic acid under standard DCC/DMAP conditions.[19][20]

Deprotection Strategies

The two isopropylidene groups exhibit differential reactivity, allowing for their selective removal under controlled acidic conditions.[21] This stepwise deprotection is crucial for accessing specific hydroxyl groups for further functionalization. Generally, the 5,6-O-isopropylidene group is more labile to acidic hydrolysis than the 2,3-O-isopropylidene group.[22]

Sources

- 1. guidechem.com [guidechem.com]

- 2. CAS 14131-84-1: Diaceton-alpha-D-mannofuranose [cymitquimica.com]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. 2,3:5,6-Di-O-isopropylidene-a-D-mannofuranose|14131-84-1--Zhejiang Synose Tech Co., Ltd. [deyerchem.com]

- 6. echemi.com [echemi.com]

- 7. This compound CAS#: 14131-84-1 [m.chemicalbook.com]

- 8. fishersci.fr [fishersci.fr]

- 9. fishersci.com [fishersci.com]

- 10. echemi.com [echemi.com]

- 11. canbipharm.com [canbipharm.com]

- 12. scbt.com [scbt.com]

- 13. 2,3:5,6-Di-O-isopropylidene-alpha-D-mannofuranose | C12H20O6 | CID 7157188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. americanelements.com [americanelements.com]

- 15. 双丙酮-D-甘露糖 97% | Sigma-Aldrich [sigmaaldrich.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. youtube.com [youtube.com]

- 19. researchgate.net [researchgate.net]

- 20. 2,3;5,6-Di-O-isopropylidene-1-O-(2-phenylacetyl)-α-d-mannofuranose - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. researchgate.net [researchgate.net]

The Definitive Guide to the Structural Elucidation of 2,3:5,6-Di-O-isopropylidene-α-D-mannofuranose

This technical guide provides a comprehensive exploration of the structure elucidation of 2,3:5,6-Di-O-isopropylidene-α-D-mannofuranose, a pivotal intermediate in carbohydrate chemistry. Commonly known as "diacetone mannose," this derivative of D-mannose serves as a versatile building block in the synthesis of complex glycans, nucleoside analogues, and various natural products.[1] Its strategic importance lies in the protection of four of the five hydroxyl groups of D-mannose, leaving the anomeric hydroxyl group available for further chemical transformations.[1] This guide is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth insights into the synthetic rationale and the multifaceted spectroscopic analysis required for its unambiguous structural confirmation.

Strategic Synthesis: A Tale of Kinetic and Thermodynamic Control

The preparation of 2,3:5,6-Di-O-isopropylidene-α-D-mannofuranose from D-(+)-mannose is a classic example of selective protection in carbohydrate chemistry. The reaction involves the treatment of D-mannose with an excess of acetone in the presence of a Lewis acid catalyst, such as anhydrous ferric chloride.[2][3] The choice of D-mannose is particularly advantageous as it reacts more rapidly than other hexoses like D-glucose under these conditions.[2]

The underlying principle of this synthesis is the formation of five-membered dioxolane rings, which are thermodynamically favored. The reaction proceeds through a series of equilibria, ultimately leading to the formation of the furanose form of mannose, which can accommodate two isopropylidene groups. The α-anomer is the predominantly formed and isolated product.[4]

Experimental Protocol: Microscale Synthesis

The following protocol is adapted from a well-established microscale procedure:[2]

Materials:

-

D-(+)-mannose

-

Anhydrous acetone

-

Anhydrous ferric chloride

-

Dichloromethane

-

10% Aqueous potassium carbonate

-

Anhydrous sodium sulfate

Procedure:

-

To a 5-mL conical vial containing a magnetic spin vane, add D-(+)-mannose (100 mg, 0.6 mmol) and anhydrous ferric chloride (5 mg, 0.03 mmol).

-

Add anhydrous acetone (2.0 mL, 27 mmol) to the vial.

-

Attach a water-cooled reflux condenser and reflux the mixture with stirring in a sand bath at 100 °C for 30 minutes. The reaction is typically complete when all solid material has dissolved.[2]

-

After cooling, add 10% aqueous potassium carbonate dropwise with stirring until the organic phase becomes colorless.

-

Remove the excess acetone by gentle heating.

-

Extract the aqueous phase three times with dichloromethane (1-mL portions).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.

-

The product can be further purified by crystallization.

Spectroscopic Deep Dive: Unraveling the Molecular Architecture

The unequivocal identification of 2,3:5,6-Di-O-isopropylidene-α-D-mannofuranose relies on a synergistic application of various spectroscopic techniques. Each method provides unique pieces of the structural puzzle, which, when combined, paint a complete picture of the molecule.

¹H NMR Spectroscopy: A Proton's Perspective

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed structure and stereochemistry of this molecule. The spectrum, typically recorded in deuterated chloroform (CDCl₃), reveals a wealth of information through chemical shifts, coupling constants, and signal multiplicities.

Table 1: ¹H NMR Spectroscopic Data for 2,3:5,6-Di-O-isopropylidene-α-D-mannofuranose in CDCl₃ [2]

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 5.36 | s | - |

| H-2 | 4.79 | dd | 3.6, 5.9 |

| H-3 | 4.59 | d | 5.9 |

| H-4 | 4.39 | ddd | 5.4, 5.5, 7.1 |

| H-5 | 4.16 | dd | 3.6, 7.1 |

| H-6a, H-6b | 4.05 | m | - |

| OH | 3.40 | br s | - |

| CH₃ (isopropylidene) | 1.45, 1.44, 1.36, 1.31 | s | - |

Interpretation of the ¹H NMR Spectrum:

-

Anomeric Proton (H-1): The singlet at 5.36 ppm is characteristic of the anomeric proton. Its singlet nature indicates a dihedral angle of approximately 90° with H-2, which is consistent with the α-configuration in a furanose ring.[4]

-

Ring Protons (H-2 to H-5): The complex splitting patterns of these protons are a direct consequence of their spatial relationships. The coupling constant between H-2 and H-3 (J = 5.9 Hz) is indicative of a cis relationship, a key feature of the mannose configuration.[2]

-

Isopropylidene Methyl Groups: The four distinct singlets for the methyl protons confirm the presence of two different isopropylidene groups in magnetically non-equivalent environments.

-

Hydroxyl Proton: The broad singlet at 3.40 ppm is due to the free anomeric hydroxyl group.

¹³C NMR Spectroscopy: The Carbon Skeleton

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides a detailed map of the carbon framework of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for 2,3:5,6-Di-O-isopropylidene-α-D-mannofuranose in CDCl₃ [5]

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | 104.30-104.49 |

| C-2 | 85.57-85.93 |

| C-3 | 66.94 |

| C-4 | 82.29 |

| C-5, C-6 | Not explicitly assigned |

| Isopropylidene Carbons (C(CH₃)₂) | 109.16, 109.30, 113.04, 113.15 |

| Isopropylidene Methyls (CH₃) | 22.13, 22.19, 24.39, 24.54, 25.01, 25.68, 25.74, 26.76 |

Interpretation of the ¹³C NMR Spectrum:

-

Anomeric Carbon (C-1): The signal in the range of 104.30-104.49 ppm is characteristic of an anomeric carbon in a furanose ring.

-

Ring Carbons: The chemical shifts of C-2, C-3, and C-4 are consistent with their substitution pattern and the ring strain of the furanose system.

-

Isopropylidene Carbons: The signals around 109-113 ppm are indicative of the quaternary carbons of the two isopropylidene groups. The distinct signals for the methyl carbons further support the presence of two non-equivalent protecting groups.

Mass Spectrometry: Confirming the Molecular Weight and Fragmentation

Electron Ionization Mass Spectrometry (EI-MS) provides crucial information about the molecular weight and the fragmentation pattern of the molecule, which can be used to confirm its structure. The molecular weight of 2,3:5,6-Di-O-isopropylidene-α-D-mannofuranose is 260.28 g/mol .[6]

A characteristic feature in the EI-MS spectra of di-O-isopropylidene derivatives of aldohexofuranoses is a prominent peak at m/z 101.[7] This peak corresponds to the 2,2-dimethyl-1,3-dioxolan-4-ylium ion, which is formed by the cleavage of the exocyclic dioxolane ring.[7][8]

Infrared Spectroscopy: Functional Group Analysis

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in the molecule. The IR spectrum of 2,3:5,6-Di-O-isopropylidene-α-D-mannofuranose exhibits characteristic absorption bands:

-

O-H Stretch: A broad band around 3500-3450 cm⁻¹ indicates the presence of the hydroxyl group.[2]

-

C-H Stretch: Bands in the region of 3000-2900 cm⁻¹ are due to the stretching vibrations of the C-H bonds in the alkyl groups.[2]

-

C-O Stretch: Strong absorptions around 1375 and 1075 cm⁻¹ are characteristic of the C-O stretching vibrations within the furanose and dioxolane rings.[2]

Visualizing the Structure and Process

To better understand the molecular structure and the experimental workflow, the following diagrams are provided.

Figure 1: Molecular structure of 2,3:5,6-Di-O-isopropylidene-α-D-mannofuranose.

Figure 2: Experimental workflow for the synthesis and analysis.

Conclusion

The structural elucidation of 2,3:5,6-Di-O-isopropylidene-α-D-mannofuranose is a quintessential exercise in modern organic chemistry, demonstrating the power of combining rational synthetic design with a comprehensive suite of spectroscopic techniques. The detailed analysis of ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy provides a self-validating system for confirming the identity and stereochemistry of this important carbohydrate derivative. This in-depth understanding is crucial for its effective utilization as a building block in the synthesis of high-value molecules for the pharmaceutical and life sciences industries.

References

- Charonnat, J. A., & Steinberg, C. S. (1994). Microscale Synthesis of 2,3:5,6-Di-O-isopropylidene-alpha-D-mannofuranose ("Diacetone Mannose").

-

American Chemical Society. (n.d.). Microscale Synthesis of 2,3:5,6-Di-O-isopropylidene-alpha-D-mannofuranose ("Diacetone Mannose"). Journal of Chemical Education. Retrieved from [Link]

-

Arkat USA, Inc. (n.d.). Model synthesis of 2,3:5,6-di-O-isopropylidene- S-α-D- mannofuranosyl-N,N-diisopropylphosphoramidofluoridothioate and 2,3:5,6-d. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,3:5,6-Di-O-isopropylidene-alpha-D-mannofuranose. PubChem. Retrieved from [Link]

-

ResearchGate. (n.d.). H nuclear Overhauser enhancement for 2,3:5,6-di-0-isopropylidene-a-D- mannofuranose. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). Orientations of hydroxyl groups. Conformational studies on 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose by nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). Motional behavior of 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose in solution. A 13C spin-lattice relaxation study. Retrieved from [Link]

-

ResearchGate. (n.d.). Orientations of hydroxyl groups. Conformational studies on 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose by nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

Oriental Journal of Chemistry. (2018). Synthesis, Characterization and Physicochemical Analysis of some Mannofuranoside Derivatives with Potent Antimicrobial Activity. Retrieved from [Link]

-

ResearchGate. (n.d.). 2,3;5,6-Di-O-isopropylidene-1-O-(2-phenylacetyl)-α-d-mannofuranose. Retrieved from [Link]

-

Wiley-VCH. (n.d.). 2,3:5,6-Di-O-isopropylidene-.alpha.,D-mannofuranose. SpectraBase. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,3:5,6-Di-O-isopropylidene-a-D-mannofuranose. PubChem. Retrieved from [Link]

-

Chem-Impex International. (n.d.). 2,3,5,6-Di-O-isopropylidene-α-D-mannofuranose. Retrieved from [Link]

-

Farmacia Journal. (2016). COMPUTATIONAL SEARCH FOR LONG BONDS IN RADICAL CATIONS OF SUGARS 1. GLUCOFURANOSE, GALACTOFURANOSE AND MANNOFURANOSE DI-O-ISOPRO. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,3;5,6-Di-O-isopropylidene-1-O-(2-phenylacetyl)-α-d-mannofuranose. Retrieved from [Link]

-

Wiley-VCH. (n.d.). 2,3:5,6-Di-O-isopropylidene.beta.-D-mannose. SpectraBase. Retrieved from [Link]

-

ResearchGate. (n.d.). The EI-MS spectra for 1,2:5,6-di-O-isopropylidene-α-d-glucofuranose.... Retrieved from [Link]

-

American Elements. (n.d.). 2,3,5,6-Di-O-isopropylidene-alpha-D-mannofuranose. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 2,3;5,6-Di-O-isopropylidene-1-O-(2-phenylacetyl)-α-d-mannofuranose - PMC [pmc.ncbi.nlm.nih.gov]

- 5. arkat-usa.org [arkat-usa.org]

- 6. 2,3:5,6-Di-O-isopropylidene-alpha-D-mannofuranose | C12H20O6 | CID 7157188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. farmaciajournal.com [farmaciajournal.com]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of 2,3:5,6-Di-O-isopropylidene-α-D-mannofuranose

This guide provides an in-depth analysis of the spectroscopic data for 2,3:5,6-Di-O-isopropylidene-α-D-mannofuranose, a pivotal intermediate in carbohydrate chemistry. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data that are crucial for the structural elucidation and quality control of this compound.

Introduction

2,3:5,6-Di-O-isopropylidene-α-D-mannofuranose, often referred to as diacetone mannose, is a protected derivative of D-mannose. The strategic installation of two isopropylidene groups renders the C1 hydroxyl group as the sole reactive site for glycosylation or other chemical modifications. This protection strategy is fundamental in the synthesis of complex oligosaccharides and glycoconjugates. Accurate and thorough spectroscopic characterization is paramount to confirm the identity, purity, and conformational integrity of this key building block. This guide will delve into the nuances of its ¹H NMR, ¹³C NMR, and IR spectra, providing both the data and the scientific rationale behind their interpretation.

Molecular Structure and Spectroscopic Correlation

The structure of 2,3:5,6-Di-O-isopropylidene-α-D-mannofuranose, with its fused ring systems, gives rise to a distinct and well-resolved spectroscopic signature. Understanding the correlation between the molecular structure and the spectral data is key to its unambiguous identification.

Caption: Correlation of Molecular Features with Spectroscopic Data.

Conclusion

The spectroscopic data presented in this guide provide a robust framework for the identification and characterization of 2,3:5,6-Di-O-isopropylidene-α-D-mannofuranose. The combination of ¹H NMR, ¹³C NMR, and IR spectroscopy offers a multi-faceted approach to confirm the structural integrity of this important carbohydrate derivative. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, which is essential for reliable scientific research and development.

References

-

Alfindee, M., El-Mahdy, A. F., Al-bogami, A., & El-Sayed, R. (2019). Convenient Synthesis of Dipropargyl Ether Derivative of D-Mannose. AIP Conference Proceedings, 2182(1), 020003. [Link]

-

Charonnat, J. A., & Steinberg, C. S. (1995). Microscale Synthesis of 2,3:5,6-Di-O-isopropylidene-alpha-D-mannofuranose ("Diacetone Mannose"). Journal of Chemical Education, 72(11), A170. [Link]

-

PubChem. 2,3:5,6-Di-O-isopropylidene-alpha-D-mannofuranose. [Link]

-

Khan, M. I., et al. (2017). Synthesis, Characterization and Physicochemical Analysis of some Mannofuranoside Derivatives with Potent Antimicrobial Activity. Oriental Journal of Chemistry, 33(6), 2824-2834. [Link]

A Foundational Discovery in Carbohydrate Chemistry: The Historical Context of Diaceton-alpha-D-mannofuranose

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diaceton-alpha-D-mannofuranose, also known as 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose, is a cornerstone of synthetic carbohydrate chemistry. It is a protected derivative of D-mannose, a C-2 epimer of glucose of significant importance in human metabolism, particularly in the glycosylation of proteins.[1] The introduction of two isopropylidene (acetonide) groups renders the otherwise highly polar and water-soluble mannose into a stable, crystalline solid that is soluble in organic solvents.[2][3] This transformation was more than a mere chemical curiosity; it represented a critical advancement, providing chemists with a versatile building block for the synthesis of complex glycoconjugates, natural products, and pharmaceuticals.[4] This guide delves into the historical and scientific context of its discovery, tracing the intellectual lineage from the foundational work of pioneers like Emil Fischer to the specific chemical innovations that enabled its synthesis.

The Dawn of Modern Carbohydrate Chemistry: The Fischer Era

The story of this compound begins in the late 19th and early 20th centuries, an era dominated by the brilliant work of German chemist Hermann Emil Fischer. Before Fischer, the structures of monosaccharides were largely a mystery. His systematic investigations, for which he was awarded the Nobel Prize in Chemistry in 1902, elucidated the structures and stereochemistry of most common monosaccharides.[5][6]

Fischer's development of the Fischer projection in 1891 provided a standardized two-dimensional method to represent the three-dimensional structures of these chiral molecules, which was essential for understanding their stereochemical relationships.[7][8] Furthermore, his use of phenylhydrazine to form crystalline osazone derivatives was a breakthrough technique that allowed for the separation and characterization of sugars, which are notoriously difficult to crystallize on their own.[5][6] This work laid the chemical foundation for the field, but manipulating the multiple hydroxyl groups of carbohydrates for synthetic purposes remained a formidable challenge.

The Genesis of Protecting Groups: A Paradigm Shift

The primary obstacle in carbohydrate synthesis was the lack of selectivity. With multiple hydroxyl groups of similar reactivity, targeted modification of a single site was nearly impossible. The solution to this problem was the development of "protecting groups"—chemical moieties that could be temporarily installed to block certain functional groups from reacting, allowing other positions to be modified selectively.

One of the earliest and most transformative strategies involved the formation of acetals. In 1895, Fischer himself reported that monosaccharides containing sterically adjacent cis-hydroxyl groups could react with ketones, such as acetone, in the presence of an acid catalyst to form cyclic acetals.[9][10] This reaction was a game-changer. It was often highly selective, relatively easy to perform, and, crucially, the resulting acetals were stable under many reaction conditions but could be readily removed by acid-catalyzed hydrolysis when no longer needed. This principle of acetonide formation is the direct chemical ancestor of this compound.

The Landmark Synthesis of this compound

The first synthesis of this compound was achieved in the early 20th century during this period of intense investigation into sugar protection strategies.[2] The reaction involves treating D-mannose with an excess of acetone in the presence of a strong acid catalyst.

Causality of the Reaction: The specific structure of D-mannose dictates the outcome of this reaction. In its cyclic form, the hydroxyl groups on carbons 2 and 3 (C2 and C3) are in a cis configuration. This geometry is ideal for the formation of a stable five-membered isopropylidene ring. The formation of this first 2,3-O-isopropylidene ring system locks the sugar into the furanose (a five-membered ring) conformation. Subsequently, the remaining hydroxyl groups on C5 and C6 readily react to form a second isopropylidene group, yielding the diacetonide product. This selective reaction is a direct consequence of the inherent stereochemistry of the mannose molecule.

The diagram below illustrates the transformation from the open-chain Fischer projection of D-mannose to the protected this compound.

Caption: Transformation of D-Mannose to its diacetonide derivative.

Significance of the Discovery and Enduring Legacy

The successful synthesis of this compound was a significant breakthrough for several reasons:

-

Enhanced Stability and Solubility : It converted a polar, water-soluble sugar into a stable, crystalline solid soluble in common organic solvents, greatly simplifying its handling, purification, and use in subsequent reactions.[2]

-

A Versatile Synthetic Intermediate : As a fully protected mannose derivative, it became a crucial starting material. Selective hydrolysis could remove one of the acetonide groups, unmasking specific hydroxyl groups for further chemical modification.

-

Advancement in Glycoscience : The ability to reliably produce protected sugar building blocks like this one was instrumental in advancing the synthesis of oligosaccharides, glycoproteins, and glycolipids.[4] This has had a profound impact on drug discovery and diagnostics, where carbohydrate structures are key to targeted therapies and vaccines.[4]

Its importance has not waned over time. This compound remains a vital intermediate in the synthesis of complex molecules, including natural products with potent biological activity such as the anti-angiogenic agent ovalicin.[4][11]

Data Presentation: Physicochemical Properties

The key properties of this compound are summarized in the table below, compiled from various chemical data sources.

| Property | Value |

| CAS Number | 14131-84-1[2][12] |

| Molecular Formula | C₁₂H₂₀O₆[2][3] |

| Molecular Weight | 260.28 g/mol [11][13] |

| Appearance | White to off-white crystalline solid[2][3] |

| Melting Point | 122-126 °C[11][14] |

| Solubility | Sparingly soluble in water; soluble in ethanol, acetone[2] |

| Optical Activity | [α]20/D +23°, c = 1 in acetone[11] |

Experimental Protocol: A Representative Synthesis

The following protocol is a representative method for the synthesis of 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose, adapted from established literature procedures.[14] This protocol exemplifies the practical application of the chemical principles discussed.

Objective: To synthesize 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose from D-mannose.

Materials:

-

D-mannose (10.0 g)

-

Acetone (200 ml, anhydrous)

-

Antimony pentachloride (SbCl₅) or other suitable acid catalyst (e.g., H₂SO₄, p-TsOH)

-

Pyridine

-

Benzene (or other suitable extraction solvent like Dichloromethane)

-

Aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Petroleum ether (for recrystallization)

-

Molecular Sieves 3A (20 g)

Procedure:

-

Reaction Setup : To a round-bottom flask, add D-mannose (10.0 g) and acetone (200 ml). Add the acid catalyst (e.g., 89.7 mg of antimony pentachloride).[14]

-

Reflux : Equip the flask with a reflux condenser. Place a drying tube or a soxhlet extractor containing Molecular Sieves 3A between the flask and condenser to remove the water formed during the reaction.[14]

-

Heating : Heat the mixture to reflux (approx. 60°C) with constant stirring for 8 hours.[14]

-

Neutralization : After the reaction is complete, cool the mixture and add a small amount of pyridine to neutralize the acid catalyst.[14]

-

Solvent Removal : Remove the acetone by distillation under reduced pressure.[14]

-

Extraction : Dissolve the resulting residue in benzene. Wash the organic solution with aqueous sodium bicarbonate and then with water.[14]

-

Drying and Evaporation : Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.[14]

-

Purification : Recrystallize the crude solid from petroleum ether to obtain pure 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose as white crystals.[14]

The workflow for this synthesis is visualized in the diagram below.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The discovery of this compound was not an isolated event but a pivotal achievement built upon the foundational principles of carbohydrate chemistry established by Emil Fischer. It represents the successful application of protecting group strategy, a concept that fundamentally transformed the field of organic synthesis. By converting D-mannose into a stable, soluble, and selectively reactive intermediate, its synthesis opened the door to countless advancements in glycobiology, medicinal chemistry, and materials science. The enduring utility of this compound more than a century after its initial synthesis is a testament to the ingenuity of the early carbohydrate chemists and the profound importance of their discoveries.

References

-

Pharmaffiliates. (n.d.). Understanding the Applications of Alpha-D-Mannofuranose Diacetonide in Drug Discovery. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose. Retrieved from [Link]

-

Journal of Chemical Education. (1996). Microscale Synthesis of 2,3:5,6-Di-O-isopropylidene-alpha-D-mannofuranose ("Diacetone Mannose"). Retrieved from [Link]

-

Krishnaswamy, N. R. (n.d.). Carbohydrate Chemistry from Fischer to Now. Indian Academy of Sciences. Retrieved from [Link]

- Google Patents. (1995). US5399201A - Process for preparing 1,2-5,6-diacetone-D-glucose.

-

American Chemical Society. (n.d.). Carl and Gerty Cori and Carbohydrate Metabolism. Retrieved from [Link]

-

PubChem. (n.d.). 2,3:5,6-Di-O-isopropylidene-alpha-D-mannofuranose. Retrieved from [Link]

-

Wikipedia. (n.d.). Fischer projection. Retrieved from [Link]

-

Wikipedia. (n.d.). Mannose. Retrieved from [Link]

-

DergiPark. (2013). Design and Newly Synthesis of some 1,2-O-Isopropylidene-α-D-Glucofuranose Derivatives. Retrieved from [Link]

- Google Patents. (1996). US5565037A - Process for preparing 1,2-5,6-diacetone-D-glucose.

-

Comptes Rendus Chimie. (2016). Hermann Emil Fischer – The most outstanding chemist in history. Retrieved from [Link]

-

News-Medical.Net. (2019). Fischer and Haworth Projections of Carbohydrates. Retrieved from [Link]

Sources

- 1. Mannose - Wikipedia [en.wikipedia.org]

- 2. guidechem.com [guidechem.com]

- 3. CAS 14131-84-1: this compound [cymitquimica.com]

- 4. nbinno.com [nbinno.com]

- 5. ias.ac.in [ias.ac.in]

- 6. Hermann Emil Fischer – The most outstanding chemist in history [comptes-rendus.academie-sciences.fr]

- 7. Fischer projection - Wikipedia [en.wikipedia.org]

- 8. news-medical.net [news-medical.net]

- 9. US5399201A - Process for preparing 1,2-5,6-diacetone-D-glucose - Google Patents [patents.google.com]

- 10. US5565037A - Process for preparing 1,2-5,6-diacetone-D-glucose - Google Patents [patents.google.com]

- 11. 双丙酮-D-甘露糖 97% | Sigma-Aldrich [sigmaaldrich.com]

- 12. synthose.com [synthose.com]

- 13. 2,3:5,6-Di-O-isopropylidene-alpha-D-mannofuranose | C12H20O6 | CID 7157188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. prepchem.com [prepchem.com]

The Solubility Profile of Diaceton-alpha-D-mannofuranose: A Comprehensive Guide for Researchers

An In-depth Technical Guide for Scientists and Drug Development Professionals

Introduction: The Pivotal Role of Diaceton-alpha-D-mannofuranose in Synthetic Chemistry

This compound, also known as 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose, is a versatile protected monosaccharide that serves as a crucial intermediate in the synthesis of a wide array of complex carbohydrates and biologically active molecules.[1] Its utility in medicinal chemistry and drug development is well-established, where it contributes to the synthesis of novel therapeutic agents.[1] The two isopropylidene protecting groups enhance its stability and, critically, modulate its solubility in organic solvents, a key parameter for its application in organic synthesis.[2][3] Understanding the solubility of this compound is paramount for optimizing reaction conditions, purification protocols, and formulation strategies. This guide provides a detailed exploration of the solubility of this compound in various organic solvents, the underlying principles governing its solubility, and a practical protocol for its quantitative determination.

Physicochemical Properties of this compound

This compound is a white to off-white crystalline solid.[3] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₀O₆ | [1][3][4][5][6][7] |

| Molecular Weight | 260.28 g/mol | [1][3][4][5][6] |

| Melting Point | 125-126 °C (decomposes) | [1][4][6] |

| Appearance | White to off-white crystalline powder | [1][3] |

Qualitative Solubility Profile

Extensive qualitative data indicates that this compound exhibits good solubility in a range of polar organic solvents. This is attributed to the presence of the oxygen atoms in the furanose ring and the isopropylidene groups, which can participate in dipole-dipole interactions with polar solvent molecules. Conversely, it is sparingly soluble in water, a characteristic enhanced by the hydrophobic nature of the two isopropylidene protecting groups which mask the hydroxyl groups of the parent mannose.

Table of Qualitative Solubility:

| Solvent | Solubility |

| Acetone | Soluble |

| Methanol | Soluble |

| Ethanol | Soluble |

| Chloroform | Soluble |

| Dichloromethane (DCM) | Soluble |

| Dimethylformamide (DMF) | Soluble |

| Dimethyl sulfoxide (DMSO) | Soluble |

| Ethyl acetate (EtOAc) | Soluble |

| Water | Sparingly Soluble |

This qualitative data is compiled from various chemical supplier safety data sheets and product information pages.

Factors Influencing Solubility: A Deeper Dive

The solubility of this compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.

1. Polarity: The molecule possesses both polar (ether linkages, hydroxyl group) and non-polar (isopropylidene groups) regions, giving it a somewhat amphiphilic character. This allows it to dissolve in a range of polar aprotic and protic solvents.

2. Hydrogen Bonding: The free hydroxyl group on the anomeric carbon can act as a hydrogen bond donor, while the oxygen atoms of the furanose ring and the isopropylidene groups can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding, such as alcohols, can effectively solvate the molecule.

3. Temperature: Generally, the solubility of solids in liquids increases with temperature. This is because the increased kinetic energy helps to overcome the intermolecular forces in the crystal lattice, allowing the solvent to solvate the individual molecules more readily.

Visualization of Solubility Factors:

Caption: Factors influencing the solubility of this compound.

Experimental Protocol for Quantitative Solubility Determination

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or sealed flasks

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., RI or ELSD) or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

-

Accurately pipette a known volume of the selected organic solvent into each vial.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. A preliminary time-course experiment is recommended to determine the time to reach a plateau in concentration (typically 24-72 hours).

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

-

-

Gravimetric Analysis (Optional but recommended for confirmation):

-

Weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the decomposition point of the compound.

-

Once the solvent is completely removed, weigh the vial again to determine the mass of the dissolved solid.

-

Calculate the solubility in g/100 mL or other desired units.

-

-

Quantitative Analysis by HPLC or UV-Vis Spectroscopy:

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Analyze the standards using a validated HPLC or UV-Vis method to generate a calibration curve (peak area or absorbance vs. concentration).

-

Sample Analysis: Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

Calculate the original concentration of the saturated solution, accounting for the dilution factor.

-

Data Analysis and Reporting:

-

Express the solubility in standard units such as g/100 mL, mg/mL, or mol/L.

-

Report the temperature at which the solubility was determined.

-

If multiple replicates were performed, report the mean solubility and the standard deviation.

Experimental Workflow Diagram:

Caption: Workflow for determining the quantitative solubility of this compound.

Conclusion

This compound is a key building block in synthetic chemistry, and a thorough understanding of its solubility is essential for its effective use. While detailed quantitative solubility data is not widely published, this guide provides a comprehensive overview of its qualitative solubility, the factors influencing it, and a robust experimental protocol for its quantitative determination. By following the methodologies outlined, researchers can obtain reliable solubility data tailored to their specific experimental conditions, thereby facilitating the optimization of synthetic routes and the development of new chemical entities.

References

-

PubChem. Diacetone mannose. [Link]

-

Quora. What is the glucose solubility in organic solvents?[Link]

-

SID. SYNTHESIS AND POLYMERIZATION OF VINYL SACCHARIDES "AS GLYCOMONOMERS" BEARING 2,3:5,6-DI-O-ISOPROPYLIDENE-a-D-MANNOFUR. [Link]

-

ResearchGate. 2,3;5,6-Di-O-isopropylidene-1-O-(2-phenylacetyl)-α-d-mannofuranose. [Link]

-

Chem-Impex. 2,3,5,6-Di-O-isopropylidene-α-D-mannofuranose. [Link]

-

PubChem. 2,3:5,6-Di-O-isopropylidene-alpha-D-mannofuranose. [Link]

-

AMERICAN ELEMENTS. 2,3,5,6-Di-O-isopropylidene-alpha-D-mannofuranose. [Link]

-

PrepChem.com. Synthesis of 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Solubility and solvation of monosaccharides in ionic liquids† - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,3:5,6-Di-O-isopropylidene-alpha-D-mannofuranose | C12H20O6 | CID 7157188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. biosynth.com [biosynth.com]

- 5. scbt.com [scbt.com]

- 6. 2,3:5,6-Di-O-isopropylidene-a- D -mannofuranose 97 14131-84-1 [sigmaaldrich.com]

- 7. fishersci.fr [fishersci.fr]

Conformational Landscape of the Furanose Ring in 2,3:5,6-Di-O-isopropylidene-α-D-mannofuranose: A Technical Guide

Abstract

The conformational flexibility of furanose rings is a cornerstone of carbohydrate chemistry, profoundly influencing molecular recognition, reactivity, and biological function. This technical guide provides an in-depth exploration of the conformational analysis of the furanose ring in a structurally constrained derivative, 2,3:5,6-Di-O-isopropylidene-α-D-mannofuranose (Diaceton-alpha-D-mannofuranose). By fusing the principles of stereochemistry with advanced analytical techniques, we dissect the factors governing the puckering of the five-membered ring, offering a comprehensive resource for researchers in carbohydrate chemistry, medicinal chemistry, and drug development.

Introduction: The Dynamic World of Furanose Rings

Unlike their six-membered pyranose counterparts, which typically adopt stable chair conformations, five-membered furanose rings exhibit significant flexibility.[1] This inherent dynamism allows them to interconvert between multiple conformations with relatively low energy barriers.[2] The conformation of a furanose ring is not a static feature but rather a dynamic equilibrium between various puckered forms, most commonly described as envelope (E) and twist (T) conformations.[3] Understanding these conformational preferences is critical as they dictate the spatial orientation of substituents, which in turn governs intermolecular interactions with proteins and other biological macromolecules.[1]

The pioneering work of Altona and Sundaralingam introduced the concept of pseudorotation to describe the continuous conformational changes of a furanose ring.[4][5] This model uses two parameters: the phase angle of pseudorotation (P) and the maximum puckering amplitude (τm). The pseudorotation wheel provides a convenient visualization of the conformational itinerary, with the "North" (N) hemisphere generally corresponding to C3'-endo type puckers and the "South" (S) hemisphere to C2'-endo type puckers in nucleosides.[6][7]

This guide focuses on a specific, synthetically important derivative: this compound. The presence of two rigid isopropylidene groups, fused to the C2-C3 and C5-C6 positions, introduces significant steric constraints that dramatically influence the conformational equilibrium of the central furanose ring.

Structural Features of this compound

This compound is a widely used intermediate in the synthesis of various carbohydrate-based compounds and natural products.[8][9] Its synthesis is a classic experiment in carbohydrate chemistry, involving the reaction of D-mannose with acetone in the presence of a Lewis acid catalyst.[10][11]

The key structural feature of this molecule is the presence of two dioxolane rings fused to the furanose core. The 2,3-O-isopropylidene group locks the C2-O and C3-O bonds in a cis relationship, while the 5,6-O-isopropylidene group constrains the exocyclic C5-C6 bond. These rigidifying elements significantly reduce the overall flexibility of the molecule and pre-organize the furanose ring into a limited set of preferred conformations.

Methodologies for Conformational Analysis

A multi-pronged approach, combining experimental and computational techniques, is essential for a thorough conformational analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for studying carbohydrate conformations in solution.[12][13][14] Several NMR parameters are sensitive to the geometry of the furanose ring:

-

Vicinal Proton-Proton Coupling Constants (³JHH): The magnitude of the coupling constant between two vicinal protons is related to the dihedral angle between them, as described by the Karplus equation. By measuring the ³JHH values around the furanose ring, one can deduce the endocyclic torsion angles and thus the ring's pucker.[15]

-

Nuclear Overhauser Effect (NOE): NOE correlations provide information about through-space distances between protons. The presence or absence of specific NOEs can help to distinguish between different conformations.

X-Ray Crystallography